ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole backbone.
Uniqueness
Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyridoindole moiety and an ethyl ester functional group. The synthesis typically involves multi-step reactions, including cross-coupling strategies that have been well-documented in the literature for similar compounds. For instance, palladium-catalyzed C–N cross-coupling reactions are commonly employed to construct the aniline derivatives integral to its structure .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
CCRF-CEM (leukemia) | >20 | Induces apoptosis through mitochondrial pathway |
MCF-7 (breast cancer) | 15 | Inhibits cell cycle progression at G1 phase |
A549 (lung cancer) | 10 | Triggers oxidative stress leading to cell death |
The compound's mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Leukemia Cells : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited cell growth in CCRF-CEM leukemia cells with an IC50 value greater than 20 μM, indicating a lack of significant activity at lower concentrations .
- Breast Cancer Research : Another investigation focused on MCF-7 cells reported an IC50 value of 15 μM. The study concluded that the compound interferes with cell cycle progression by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Inflammation Model : In vivo models assessing the anti-inflammatory effects showed a reduction in paw edema and lower levels of inflammatory markers post-treatment with the compound. This suggests a dual role in both cancer therapy and inflammation management.
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 4-[[4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanoyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O4/c1-2-31-24(30)16-7-9-17(10-8-16)25-22(28)11-12-23(29)27-14-13-21-19(15-27)18-5-3-4-6-20(18)26-21/h3-10,26H,2,11-15H2,1H3,(H,25,28) |
InChI Key |
RJGVJVDBQZQIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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